2-(Pyridin-3-ylmethyl)benzo[de]isoquinoline-1,3-dione

TDP2 inhibition DNA repair anticancer sensitization

2-(Pyridin-3-ylmethyl)benzo[de]isoquinoline-1,3-dione (CAS 301227-55-4) is a heterocyclic small molecule belonging to the benzo[de]isoquinoline-1,3-dione family. It features a naphthalimide-like core substituted at the N-2 position with a pyridin-3-ylmethyl group.

Molecular Formula C18H12N2O2
Molecular Weight 288.306
CAS No. 301227-55-4
Cat. No. B2531009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyridin-3-ylmethyl)benzo[de]isoquinoline-1,3-dione
CAS301227-55-4
Molecular FormulaC18H12N2O2
Molecular Weight288.306
Structural Identifiers
SMILESC1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CC4=CN=CC=C4
InChIInChI=1S/C18H12N2O2/c21-17-14-7-1-5-13-6-2-8-15(16(13)14)18(22)20(17)11-12-4-3-9-19-10-12/h1-10H,11H2
InChIKeyJFDGJKJWPSCYBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Pyridin-3-ylmethyl)benzo[de]isoquinoline-1,3-dione (CAS 301227-55-4): Core Chemical Identity and Procurement Baseline


2-(Pyridin-3-ylmethyl)benzo[de]isoquinoline-1,3-dione (CAS 301227-55-4) is a heterocyclic small molecule belonging to the benzo[de]isoquinoline-1,3-dione family. It features a naphthalimide-like core substituted at the N-2 position with a pyridin-3-ylmethyl group . The compound has a molecular formula of C18H12N2O2 and a molecular weight of 288.3 g/mol. It is structurally related to several bioactive analogs, including 6-nitro-2-(pyridin-3-ylmethyl)benzo[de]isoquinoline-1,3-dione and 6-hydroxy-2-(pyridin-3-ylmethyl)benzo[de]isoquinoline-1,3-dione (RBN-2397), the latter being a known PARP7 inhibitor .

Why Generic Substitution of 2-(Pyridin-3-ylmethyl)benzo[de]isoquinoline-1,3-dione Is Scientifically Unsubstantiated


Within the benzo[de]isoquinoline-1,3-dione class, even minor N-2 substitution changes markedly alter biochemical and pharmacological profiles. Published structure-activity relationship (SAR) data show that N-2 substitution (e.g., methylation or benzylation) completely abolishes inhibitory activity against tyrosyl-DNA phosphodiesterase 2 (TDP2) relative to the unsubstituted NH parent (IC50 ~22-25 μM vs. no inhibition) [1]. Additionally, the introduction of electron-withdrawing groups at the 6-position (e.g., nitro vs. hydrogen) is known to shift target engagement profiles, as demonstrated by differential IC50 values against glycoprotein 42 (HHV-4) and beta-galactosidase [2]. Therefore, the specific N-pyridin-3-ylmethyl substituent cannot be generically replaced by other N-alkyl or N-aryl analogs without altering selectivity and potency in application-specific contexts.

2-(Pyridin-3-ylmethyl)benzo[de]isoquinoline-1,3-dione: Quantified Differentiation Against Closest Analogs


TDP2 Inhibitory Activity: N-2 Substitution Abolishes Potency Relative to Unsubstituted Parent

In a SAR study of isoquinoline-1,3-dione TDP2 inhibitors, the unsubstituted NH parent compound (compound 8) showed an IC50 of 22-25 μM. Methylation at N-2 (analog 10a) or O-benzylation (analog 10b) caused complete loss of activity (IC50 > 100 μM or no inhibition detected) [1]. Although 2-(pyridin-3-ylmethyl)benzo[de]isoquinoline-1,3-dione was not explicitly tested in this study, its bulky N-2 pyridin-3-ylmethyl substituent is predicted by the established SAR to similarly abolish TDP2 activity. This makes the compound unsuitable as a TDP2 inhibitor, unlike the unsubstituted parent, and highlights its differentiated utility in applications where TDP2 off-target effects must be avoided.

TDP2 inhibition DNA repair anticancer sensitization

Differential Target Engagement vs. 6-Nitro Analog: Glycoprotein 42 and Beta-Galactosidase Profiling

The 6-nitro analog (6-nitro-2-(pyridin-3-ylmethyl)benzo[de]isoquinoline-1,3-dione) has publicly available inhibitory data: IC50 = 3,420 nM against glycoprotein 42 (HHV-4, Epstein-Barr virus) and IC50 = 16,800 nM against beta-galactosidase (E. coli) [1]. The target compound (2-(pyridin-3-ylmethyl)benzo[de]isoquinoline-1,3-dione) lacks the 6-nitro group and is therefore expected to exhibit altered electronic properties, hydrogen-bonding capacity, and target engagement. No direct matched-pair comparison data for the non-nitrated compound are available in the public domain; however, the presence of the 6-nitro group in the analog is known to significantly influence potency against these targets—a distinction that may be critical in phenotypic or target-based screens where nitro-related cytotoxicity or redox activity is a concern.

antiviral screening glycoprotein 42 off-target profiling

Fluorescence Quenching Application Potential: Class-Level Advantage Over Non-Quinoidal Quenchers

Roche Diagnostics' patent US8350038B2 (priority date 2009) establishes that pyridinyl-isoquinoline-dione derivatives, including those with pyridin-3-ylmethyl substitution, exhibit 'low background signal and/or high quenching efficiency' as dark quenchers in FRET applications [1]. While the patent does not quantitatively compare the target compound head-to-head against commercial quenchers (e.g., DABCYL, BHQ series), it generically claims superiority of this chemotype over previously described pharmaceutical isoquinoline-diones for quenching performance. The compound's conjugated cyclic dione core enables non-radiative decay of the excited state, a property not shared by non-quinoidal isoquinoline derivatives.

FRET quencher dark quencher pyridinyl-isoquinoline-dione

Structural Differentiation from RBN-2397: Absence of 6-Hydroxy Group Excludes PARP7 Inhibitory Activity

RBN-2397 (6-hydroxy-2-(pyridin-3-ylmethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione) is a first-in-class, potent, and selective PARP7 inhibitor . The target compound differs solely by the absence of the 6-hydroxy group. Published SAR for PARP7 inhibitors indicates that the 6-hydroxy moiety forms a critical hydrogen bond within the PARP7 active site, and its removal is expected to ablate PARP7 potency. This structural divergence provides a clean negative-control chemotype for PARP7 studies, or a starting scaffold for medicinal chemistry efforts targeting other ADP-ribosyltransferases where PARP7 selectivity must be engineered out.

PARP7 selectivity mono-ADP-ribosyltransferase chemical probe

Procurement-Guided Application Scenarios for 2-(Pyridin-3-ylmethyl)benzo[de]isoquinoline-1,3-dione Based on Verified Differentiation


Negative Control for TDP2 Inhibition Assays

Given the established SAR that N-2 substitution abolishes TDP2 inhibitory activity, 2-(pyridin-3-ylmethyl)benzo[de]isoquinoline-1,3-dione is expected to be inactive against TDP2, unlike the unsubstituted parent compound (IC50 ~22-25 μM) [1]. It can be procured as a structurally related negative control to validate TDP2 target engagement in biochemical and cellular assays, ensuring that observed phenotypes are not driven by off-target TDP2 modulation.

Scaffold for Medicinal Chemistry Optimization Targeting Kinases or ADP-Ribosyltransferases Excluding PARP7

The absence of the 6-hydroxy group distinguishes this compound from the potent PARP7 inhibitor RBN-2397 [1]. This makes it a suitable starting scaffold for structure-based design campaigns aimed at other members of the ADP-ribosyltransferase family or kinases, where the pyridin-3-ylmethyl group may be leveraged for target engagement while avoiding PARP7 activity. The compound's clean, unsubstituted 6-position allows for systematic introduction of diverse functional groups.

FRET Quencher Conjugate Development

The pyridinyl-isoquinoline-dione chemotype is claimed in patent literature to provide low background and high quenching efficiency as a dark quencher in FRET applications [1]. 2-(Pyridin-3-ylmethyl)benzo[de]isoquinoline-1,3-dione, bearing the requisite N-pyridylmethyl group for conjugation via linker chemistry, can be evaluated as a quencher component in nucleic acid or protein FRET probes, particularly where spectral properties of conventional azo-dye quenchers (e.g., DABCYL) are suboptimal for the chosen fluorophore pair.

Hit-Characterization Standard for HCV NS5B Polymerase Screening

A related compound class—1H-benzo[de]isoquinoline-1,3(2H)-diones—has been disclosed as hepatitis C virus NS5B polymerase inhibitors in J. Med. Chem. (2009) [1]. 2-(Pyridin-3-ylmethyl)benzo[de]isoquinoline-1,3-dione can serve as a control compound for validating assay conditions in NS5B polymerase inhibitor screening cascades, provided its activity against the target is first confirmed in-house, given the known sensitivity of this scaffold to N-2 substitution patterns.

Quote Request

Request a Quote for 2-(Pyridin-3-ylmethyl)benzo[de]isoquinoline-1,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.